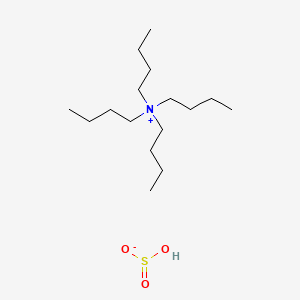
1,8-Dicyanonaphthalene
概要
説明
1,8-Dicyanonaphthalene is an organic compound with the molecular formula C12H6N2. It is a derivative of naphthalene, where two cyano groups are attached at the 1 and 8 positions of the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
準備方法
1,8-Dicyanonaphthalene can be synthesized through several methods. One common synthetic route involves the Sandmeyer reaction, where 1,8-diaminonaphthalene is converted to its corresponding diazonium salt, which is then reacted with copper cyanide to yield this compound . The reaction conditions typically involve the use of N,N-dimethylformamide as a solvent and temperatures around 60°C.
Industrial production methods often involve large-scale nitration reactions, where 1,8-disubstituted naphthalene is treated with metal nitrates in an organic solvent under controlled temperatures . This method is advantageous due to its high yield and purity, making it suitable for industrial applications.
化学反応の分析
1,8-Dicyanonaphthalene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It participates in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Photochemical Reactions: This compound can undergo photochemical reactions with alkenes, leading to the formation of cyclobutene-fused derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reductions, and various nucleophiles like enolate ions and thiolate ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,8-Dicyanonaphthalene has a wide range of applications in scientific research:
作用機序
The mechanism by which 1,8-dicyanonaphthalene exerts its effects is primarily through its ability to participate in electron transfer reactions. The cyano groups in the compound are electron-withdrawing, which makes the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
類似化合物との比較
1,8-Dicyanonaphthalene can be compared with other dicyanonaphthalene isomers such as 1,2-, 1,3-, and 1,4-dicyanonaphthalene. While all these compounds share the cyano functional groups, their positions on the naphthalene ring significantly affect their chemical reactivity and applications . For instance, this compound is unique in its ability to form stable anion radicals, which is not as pronounced in other isomers .
Similar compounds include:
- 1,2-Dicyanonaphthalene
- 1,3-Dicyanonaphthalene
- 1,4-Dicyanonaphthalene
- 2,3-Dicyanonaphthalene
- 2,6-Dicyanonaphthalene
- 2,7-Dicyanonaphthalene
Each of these compounds has distinct properties and applications, making this compound a unique and valuable compound in the field of organic chemistry.
特性
IUPAC Name |
naphthalene-1,8-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBENBKUMYAUPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465728 | |
| Record name | 1,8-Dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5690-48-2 | |
| Record name | 1,8-Naphthalenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















